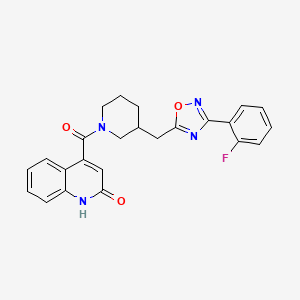

(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone

Description

Properties

IUPAC Name |

4-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidine-1-carbonyl]-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21FN4O3/c25-19-9-3-1-8-17(19)23-27-22(32-28-23)12-15-6-5-11-29(14-15)24(31)18-13-21(30)26-20-10-4-2-7-16(18)20/h1-4,7-10,13,15H,5-6,11-12,14H2,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSYWYWVMFTUYQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=O)NC3=CC=CC=C32)CC4=NC(=NO4)C5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone is a complex molecule featuring a piperidine moiety and a 1,2,4-oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are recognized for their diverse biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. The oxadiazole ring enhances the compound's metabolic stability and bioactivity due to its unique electronic properties and ability to act as a bioisosteric replacement for various functional groups .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,2,4-oxadiazole derivatives. For instance:

- In vitro Studies : Several derivatives have shown significant cytotoxic effects against various cancer cell lines. For example, a derivative similar to the target compound exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines including human colon adenocarcinoma (HT-29) and human lung adenocarcinoma (A549) .

- Selectivity : Another study reported that modifications to oxadiazole derivatives led to enhanced selectivity and potency against renal cancer cell lines with IC50 values as low as 1.143 µM .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

- Broad-Spectrum Activity : Oxadiazole derivatives have demonstrated activity against both bacterial and fungal pathogens. For instance, studies indicate that certain oxadiazole compounds inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Structure-Activity Relationship (SAR)

The biological activity of the compound can be influenced by various structural elements:

| Structural Feature | Effect on Activity |

|---|---|

| Piperidine Ring | Enhances binding affinity to biological targets due to its basic nitrogen atom. |

| Oxadiazole Moiety | Contributes to increased metabolic stability and biological activity; serves as a bioisosteric replacement. |

| Fluorophenyl Substitution | Increases lipophilicity and may enhance permeability across cellular membranes. |

| Hydroxyquinoline Group | Potentially contributes to chelation properties and interaction with metal ions in biological systems. |

Case Study 1: Anticancer Efficacy

A derivative of the target compound was tested against multiple cancer cell lines:

- Cell Lines Tested : HT-29 (colon), A549 (lung), MCF7 (breast).

- Results : The derivative exhibited IC50 values ranging from 2.76 µM to 9.27 µM against specific cell lines, indicating potent anticancer activity .

Case Study 2: Antimicrobial Properties

In a study evaluating various oxadiazole derivatives:

Scientific Research Applications

Biological Applications

The compound's structure suggests several potential biological applications, particularly in pharmacology and medicinal chemistry:

Antimicrobial Activity

Research indicates that compounds featuring oxadiazole and piperidine moieties often exhibit significant antibacterial and antifungal properties. Similar compounds have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, making this compound a candidate for further exploration in antimicrobial drug development .

Indoleamine 2,3-Dioxygenase Inhibition

The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme involved in immune regulation and tumor immunosuppression. Inhibiting IDO could enhance the effectiveness of cancer therapies by reversing tumor-induced immune suppression . This application is particularly relevant in treating cancers associated with IDO-mediated immunosuppression.

Anticancer Properties

The combination of the oxadiazole and quinoline structures may lead to novel anticancer agents. Compounds with similar frameworks have shown promise in preclinical studies for their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies

Several case studies highlight the potential applications of compounds structurally related to (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone:

Case Study 1: Antimicrobial Efficacy

A study evaluating various oxadiazole derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) below 100 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest that the target compound may possess similar or enhanced antimicrobial properties due to its unique structure .

Case Study 2: Cancer Treatment Synergy

In a preclinical trial involving IDO inhibitors, researchers combined traditional chemotherapy agents with oxadiazole derivatives to assess their synergistic effects on tumor growth inhibition. Results indicated that co-administration significantly improved therapeutic outcomes compared to chemotherapy alone .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Heterocycle Modifications

a) Isoxazole vs. Oxadiazole

- Compound from : [3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-1-piperidinyl methanone replaces the oxadiazole with an isoxazole. Molecular weight: 322.76 g/mol .

b) Oxadiazole with Bulky Substituents

- Compound from : Derivatives like [4-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-1-yl] feature isopropyl or tert-butyl groups on the oxadiazole.

Piperidine-Linked Modifications

a) Triazole-Piperidine Hybrid ()

- {3-[4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}(4-ethoxyphenyl)methanone incorporates a triazole ring, introducing additional hydrogen-bonding sites. The 4-ethoxyphenyl group enhances electron-donating effects, contrasting with the electron-withdrawing 2-hydroxyquinoline in the target compound .

b) Ethanone vs. Methanone Linkers ()

- 2-(2-Fluorophenoxy)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone uses an ethanone linker (C=O-CH2) instead of a direct methanone (C=O). This increases molecular flexibility, which may affect binding kinetics. The o-tolyl group (methyl-substituted phenyl) adds steric bulk compared to the 2-fluorophenyl group .

Aromatic System Variations

- The target compound’s 2-hydroxyquinolin-4-yl group provides a rigid, planar structure conducive to π-π stacking with aromatic residues in biological targets.

Data Table: Key Structural and Physicochemical Comparisons

Research Implications and Gaps

- The target compound’s combination of oxadiazole, fluorophenyl, and quinoline groups positions it as a candidate for targeting enzymes or receptors requiring planar aromatic interactions (e.g., kinases). However, comparative pharmacological data (e.g., IC50, bioavailability) are absent in the provided evidence.

Preparation Methods

Retrosynthetic Analysis and Key Fragments

The target molecule can be dissected into three primary components:

- 3-(2-Fluorophenyl)-1,2,4-oxadiazole-5-methylpiperidine

- 2-Hydroxyquinoline-4-carbonyl

- Methanone linker

Synthetic strategies focus on constructing these fragments independently before coupling them via amidation or nucleophilic substitution.

Synthesis of 3-(2-Fluorophenyl)-1,2,4-Oxadiazole-5-Methylpiperidine

1,2,4-Oxadiazole Ring Formation

The 1,2,4-oxadiazole core is typically synthesized via cyclization of amidoximes and carboxylic acid derivatives.

Method 1: Amidoxime and Acyl Chloride Cyclization

Amidoxime Preparation :

Cyclization with Piperidine-3-methylcarboxylic Acid Chloride :

Method 2: Superbase-Mediated One-Pot Synthesis

Piperidine Methyl Functionalization

The methyl bridge is introduced via alkylation:

Synthesis of 2-Hydroxyquinoline-4-Carbonyl

Pfitzinger Reaction for Quinoline Core

Coupling of Fragments via Methanone Linker

Amidation Strategy

Optimization and Challenges

Solubility Issues

Byproduct Formation

Structural Characterization

Comparative Analysis of Methods

| Method | Reagents | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Amidoxime Cyclization | TEA, DCM | 6 | 65–72 | 95 |

| Superbase Synthesis | NaOH/DMSO | 24 | 70–80 | 98 |

| Mechanochemistry | Ball-milling | 2 | 80–90 | 99 |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring, alkylation to attach the piperidine moiety, and coupling with the 2-hydroxyquinoline ketone. Key conditions include:

- Controlled temperature (e.g., 60–80°C for cyclization) .

- Catalysts such as palladium for cross-coupling reactions .

- Solvent selection (e.g., DMF or THF for polar intermediates) . Progress is monitored via HPLC or TLC, with intermediates characterized by NMR and mass spectrometry .

Q. Which analytical techniques are essential for confirming the compound’s structure?

- 1H/13C NMR : To verify proton environments and carbon connectivity, particularly for the oxadiazole and quinoline rings .

- HRMS (High-Resolution Mass Spectrometry) : For molecular weight confirmation .

- IR Spectroscopy : To identify functional groups like the carbonyl (C=O) and hydroxyl (-OH) .

Q. How can researchers design preliminary biological activity assays for this compound?

- In vitro assays : Test binding affinity to receptors (e.g., kinases or GPCRs) using fluorescence polarization or surface plasmon resonance .

- Cellular assays : Measure cytotoxicity or anti-proliferative effects in cancer cell lines (e.g., MTT assay) .

- Solubility : Use DMSO for stock solutions, with concentrations ≤10 μM to avoid solvent interference .

Q. What are common pitfalls in synthesizing the 1,2,4-oxadiazole moiety?

- Byproduct formation : Use excess nitrile or hydroxylamine to drive cyclization .

- Purification challenges : Employ column chromatography with ethyl acetate/hexane gradients .

- Moisture sensitivity : Conduct reactions under inert gas (N2/Ar) .

Q. How should researchers store this compound to ensure stability?

- Store at -20°C in amber vials under anhydrous conditions .

- Avoid repeated freeze-thaw cycles to prevent degradation of the oxadiazole ring .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance occurs at the piperidine-oxyquinoline junction?

- Microwave-assisted synthesis : Reduces reaction time and improves coupling efficiency .

- Bulkier leaving groups : Use mesyl or tosyl groups to enhance nucleophilic substitution .

- DFT calculations : Predict steric clashes and guide substituent modifications .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- 2D NMR (COSY, HSQC) : Assign ambiguous proton-carbon correlations, especially in overlapping regions .

- X-ray crystallography : Confirm spatial arrangement of the fluorophenyl and quinoline groups .

- Dynamic NMR : Assess conformational flexibility of the piperidine ring .

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Systematic substitution : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups .

- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonding at the hydroxyquinoline site) .

- Proteome-wide profiling : Use affinity chromatography to detect off-target binding .

Q. What computational methods predict metabolic pathways for this compound?

- ADMET prediction tools (e.g., SwissADME) : Estimate cytochrome P450 metabolism and potential toxophores .

- Molecular docking : Simulate interactions with metabolic enzymes like CYP3A4 .

- In silico fragmentation : Map likely cleavage sites (e.g., oxadiazole ring hydrolysis) .

Q. How can degradation pathways be characterized under accelerated stability conditions?

- Forced degradation studies : Expose the compound to heat (40–60°C), light, and pH extremes .

- LC-MS/MS : Identify degradation products (e.g., quinoline ring oxidation) .

- Kinetic modeling : Calculate activation energy (Ea) to predict shelf life .

Methodological Notes

- Data contradiction analysis : Cross-validate results using orthogonal techniques (e.g., NMR + X-ray) .

- Experimental design : Follow factorial designs to assess interactions between variables (e.g., solvent, temperature) .

- Safety protocols : Use fume hoods for reactions involving volatile intermediates (e.g., chlorinated solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.